molecular formula C18H22N2O3S B14766171 2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide

2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide

Cat. No.: B14766171
M. Wt: 346.4 g/mol
InChI Key: QTUURZAFIAGQRN-UHFFFAOYSA-N
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Description

2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide is a synthetic organic compound that belongs to the thiazole family This compound is characterized by its unique structure, which includes a thiazole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. This intermediate is synthesized by reacting ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate with isobutyl bromide in the presence of potassium carbonate and dimethylformamide . The final compound is obtained by further functionalization and purification steps.

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient synthesis. The use of catalysts and advanced purification techniques, such as chromatography, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-formyl-4-isobutoxyphenyl)-N,N,4-trimethylthiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA topoisomerase II, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis (programmed cell death).

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. Its ability to inhibit DNA topoisomerase II and potential anticancer activity set it apart from other similar compounds.

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[3-formyl-4-(2-methylpropoxy)phenyl]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H22N2O3S/c1-11(2)10-23-15-7-6-13(8-14(15)9-21)17-19-12(3)16(24-17)18(22)20(4)5/h6-9,11H,10H2,1-5H3

InChI Key

QTUURZAFIAGQRN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=O)C(=O)N(C)C

Origin of Product

United States

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